molecular formula C10H15N B029892 N-甲基-3-苯基丙胺 CAS No. 23580-89-4

N-甲基-3-苯基丙胺

货号 B029892
CAS 编号: 23580-89-4
分子量: 149.23 g/mol
InChI 键: MLHBZVFOTDJTPK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

  • Isotope Effects in Enzymatic N-Demethylation : A study on the N-demethylation of N-methyl-3-phenylpropan-1-amine derivatives by rodent liver homogenates revealed the presence of a kinetic primary isotopes effect in the enzymatic N-demethylation reaction, indicating that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step (Abdel-Monem, 1975).

Molecular Structure Analysis

  • Photophysical and Photochemical Behavior : The structure and photochemical behavior of N-methyl-3-phenylpropan-1-amine derivatives were studied, showing a more planar ground-state geometry about the nitrogen atom, a red shift of the absorption and fluorescence spectra, and a less distorted structure with a larger charge-transfer character for the fluorescent excited state (Yang, Chiou, & Liau, 2002).

Chemical Reactions and Properties

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This paper describes the synthesis of a key intermediate, showcasing the reactions and properties of such amines (Fleck et al., 2003).

Physical Properties Analysis

  • Solid-phase Synthesis of Tertiary N-methyl Amines : The study focused on the solid-phase synthesis of tertiary N-methyl amines, including N-methyl-3-phenylpropan-1-amine, providing insight into the physical properties of these compounds (Sienkiewicz & Lazny, 2010).

Chemical Properties Analysis

  • N-tert-butanesulfinyl Imines : This research presents N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, including N-methyl-3-phenylpropan-1-amine, highlighting their chemical properties (Ellman, Owens, & Tang, 2002).

科学研究应用

Application in Neurodegenerative Disorders

  • Summary of Application : N-methyl-3-phenylpropan-1-amine, also known as propargylamine, has been found to have significant applications in the treatment of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against these disorders .
  • Methods of Application : These compounds act as monoamine oxidase inhibitors (MAOIs). Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease. Pargyline acts as an irreversible selective MAO-B inhibitor drug .
  • Results or Outcomes : The neuroprotective effects of these compounds were found to be dependent on the propargyl moiety and independent of MAO-B inhibition. They prevent apoptosis by reducing oxidative stress and thus stabilizing mitochondrial membranes .

Application in Cancer Treatment

  • Summary of Application : Pargyline has been found to inhibit lysine-specific-demethylase-1 (LSD-1). When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells .
  • Methods of Application : The compound is used in combination with other chemotherapeutic agents to enhance their effectiveness .
  • Results or Outcomes : The combination of pargyline and camptothecin resulted in enhanced inhibition of cancer cell growth .

Application in Solvent-free Synthesis

  • Summary of Application : Propargylamines, a class of compounds to which N-methyl-3-phenylpropan-1-amine belongs, are synthesized via solvent-free synthetic approaches . These compounds have numerous applications and are very versatile .
  • Methods of Application : The synthesis of propargylamines is achieved via A3 and KA2 coupling reactions .
  • Results or Outcomes : The solvent-free synthetic approaches towards propargylamines have been covered in the literature up to 2021 .

Application in Antidepressant Drugs

  • Summary of Application : N-methyl-3-phenylpropan-1-amine is structurally related to several drugs that act as monoamine reuptake inhibitors . Most of these drugs are used as antidepressants .
  • Methods of Application : These compounds inhibit the reuptake of monoamines, which can help to alleviate symptoms of depression .
  • Results or Outcomes : The use of these compounds as antidepressants has been well-documented .

Application in Norepinephrine Reuptake Inhibition

  • Summary of Application : (3R)-N-Methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride, an impurity of Atomoxetine Hydrochloride, is a norepinephrine reuptake inhibitor .
  • Methods of Application : This compound inhibits the reuptake of norepinephrine, which can have various therapeutic effects .
  • Results or Outcomes : The inhibition of norepinephrine reuptake can be useful in the treatment of certain conditions .

Application in Serotonin-Norepinephrine Reuptake Inhibition

  • Summary of Application : N-Methyl-PPPA, or N-methyl-3-phenoxy-3-phenylpropan-1-amine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) which was developed by Eli Lilly in the early 1970s .
  • Methods of Application : This compound inhibits the reuptake of serotonin and norepinephrine, which can have various therapeutic effects .
  • Results or Outcomes : While this compound was never marketed, it is closely related structurally to fluoxetine, atomoxetine, and nisoxetine, which are effective for the treatment of various conditions .

Application in Type 1 Diabetes Treatment

  • Summary of Application : Pargyline, a derivative of N-methyl-3-phenylpropan-1-amine, is used for treating type 1 diabetes .
  • Methods of Application : As a monoamine oxidase inhibitor, pargyline is used in the treatment of type 1 diabetes .
  • Results or Outcomes : The use of pargyline in the treatment of type 1 diabetes has been documented .

Application in Cardiovascular Treatments

  • Summary of Application : Pargyline is also used for treating cardiovascular complications associated with diabetes .
  • Methods of Application : The compound is used in the treatment of cardiovascular complications .
  • Results or Outcomes : The use of pargyline in the treatment of cardiovascular complications has been documented .

Application in Cancer Treatments

  • Summary of Application : Pargyline has been identified to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), thus making it useful for cancer treatments .
  • Methods of Application : The compound is used in the treatment of cancer .
  • Results or Outcomes : The use of pargyline in the treatment of cancer has been documented .

Application in Chemical Synthesis

  • Summary of Application : α,β-Unsaturated aldehydes, which are important building blocks for the synthesis of a wide range of chemicals, can be synthesized from alkenes with formaldehyde in a reaction catalyzed by dimethylamine .
  • Methods of Application : The reaction can be performed under very mild conditions (30–50°C), in a theoretically 100% carbon-economical fashion, with water as the only by-product .
  • Results or Outcomes : The reaction was successfully applied to non-activated linear 1-alkenes, thus opening access to industrially relevant α,β-unsaturated aldehydes from cheap and widely abundant chemicals at large scale .

Application in Research and Forensic Applications

  • Summary of Application : N-methyl-1-Phenylpropan-1-amine (hydrochloride) is an analytical reference standard that is structurally categorized as a benzylamine .
  • Methods of Application : This compound is used in research and forensic applications .
  • Results or Outcomes : The physiological and toxicological properties of this compound are not known .

安全和危害

“N-methyl-3-phenylpropan-1-amine” is classified as having acute toxicity (oral), serious eye damage/eye irritation, and is hazardous to the aquatic environment – Chronic Hazard . It is harmful if swallowed, causes serious eye damage, and is harmful to aquatic life with long-lasting effects .

属性

IUPAC Name

N-methyl-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHBZVFOTDJTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275301
Record name N-Methyl-3-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-phenylpropan-1-amine

CAS RN

23580-89-4
Record name N-Methyl-3-phenylpropan-1-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023580894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-3-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-3-Phenylpropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYL-3-PHENYLPROPAN-1-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM142C9WRQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

N-(3-Phenylpropyl)formamide (5.70 g, 34.9 mmol) was dissolved in tetrahydrofuran (50 ml) and added dropwise to a suspension of sodium borohydride (1.58 g, 41.91 mmol) in tetrahydrofuran (100 ml), which was cooled to 7° C. A solution of iodine (4.42 g, 17.46 mmol) in tetrahydrofuran was added dropwise, while the temperature was kept at 7° C. After the addition was finished, the reaction mixture was warmed to reflux for 16 h. The reaction mixture was cooled to 7° C., and methanol (250 ml) was added dropwise. The solvent was removed in vacuo. The residue was dissolved in 20% aqueous sodium hydroxide solution (250 ml) and tert-butyl methyl ether (100 ml). The phases were separated. The aqueous phase was extracted with tert-butyl methyl ether (2×100 ml). The combined organic layers were dried over magnesium sulfate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (400 g), using dichloromethane/methanol/25% aqueous ammonia (100:10:1) as eluent to give 2.76 g of N-methyl-N-(3-phenylpropyl)amine.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
4.42 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4.0 g (16.3 mM) of N-methyl-N-(3-phenylpropan-1-yl)trifluoroacetamide in ethanol (30 ml) was added 1.23 g (32.5 mM) of sodium borohydride at room temperature and the mixture was stirred at the prevailing temperature for 15 hours. This reaction mixture was diluted with water and extracted with methylene chloride. The organic layer was washed with saturated aqueous solution of sodium chloride and dried over MgSO4. The solvent was then distilled off under reduced pressure to provide crude (3-phenylpropan-1-yl)methylamine (2.5 g) as light-yellow oil. A solution of 2.6 g (<16.3 mM) of this (3-phenylpropan-1-yl)methylamine, 4.81 g (17.9 mM) of N-(3-bromopropyl)phthalimide, and 3.0 ml (21.5 mM) of triethylamine was refluxed for 20 hours. The solvent was then distilled off under reduced pressure and the residue was diluted with water and extracted with methylene chloride. The organic layer was washed with saturated aqueous solution of sodium chloride, dried over MgSO4, and purified by column chromatography (methanol-ethyl acetate 20%) to provide the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-3-phenylpropan-1-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-3-phenylpropan-1-amine
Reactant of Route 3
Reactant of Route 3
N-methyl-3-phenylpropan-1-amine
Reactant of Route 4
Reactant of Route 4
N-methyl-3-phenylpropan-1-amine
Reactant of Route 5
N-methyl-3-phenylpropan-1-amine
Reactant of Route 6
N-methyl-3-phenylpropan-1-amine

Citations

For This Compound
44
Citations
J Krzek, A Maślanka - JPC-Journal of Planar Chromatography …, 2002 - akjournals.com
A densitometric TLC method has been developed for identification and quantification of fluoxetine and its impurities — (1 RS )-3-methylamino-1-phenylpropan-1-ol, N -methyl-3-…
Number of citations: 5 akjournals.com
O Lifchits, AB Charette - Organic Letters, 2008 - ACS Publications
The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles is described. The reaction proceeds at room temperature and with complete …
Number of citations: 183 pubs.acs.org
EM Garrido, J Garrido, R Calheiros… - The Journal of …, 2009 - ACS Publications
… The identification of the oxidation processes was done via two fluoxetine analogues, 1-(benzyloxy)-4-(trifluoromethyl)benzene and N-methyl-3-phenylpropan-1-amine hydrochloride. …
Number of citations: 34 pubs.acs.org
M Schou, VW Pike, A Varrone, B Gulyas… - Journal of Labelled …, 2006 - Wiley Online Library
Introduction: (R)‐3‐(2‐(methylthio)phenoxy)‐N‐methyl‐3‐phenylpropan‐1‐amine [(R)–thionisoxetine; 1] is a potent inhibitor of the norepinephrine transporter (NET). We aimed to label …
LM Stanley, JF Hartwig - Angewandte Chemie (International ed. in …, 2009 - ncbi.nlm.nih.gov
… The known monoamine reuptake inhibitor (R)-3-(1H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine (11) was prepared from 5q by a sequence including removal of the 3-alkoxycarbonyl …
Number of citations: 146 www.ncbi.nlm.nih.gov
PE Mahaney, AT Vu, CC McComas, P Zhang… - Bioorganic & medicinal …, 2006 - Elsevier
… -indol-1-yl)-N-methyl-3-phenylpropan-1-amine (16a) through independent synthesis using … -(1H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine (16a) in 32% overall chemical yield and …
Number of citations: 37 www.sciencedirect.com
J Limberger, TS Claudino, AL Monteiro - RSC advances, 2014 - pubs.rsc.org
In this work we describe the regio and stereoselective synthesis of (E)-3,3-diaryl and (E)-3-aryl-3-aryloxy allylamines and allylalcohols. The starting materials are the non-expensive …
Number of citations: 11 pubs.rsc.org
G Mathieu, H Patel, H Lebel - Organic Process Research & …, 2020 - ACS Publications
The first continuous flow process was developed to synthesize N-methyl secondary amines from alkyl mesylates and epoxides via a nucleophilic substitution using aqueous …
Number of citations: 4 pubs.acs.org
M Manickam, HB Jalani, T Pillaiyar, PR Boggu… - European Journal of …, 2018 - Elsevier
To optimize the lead urea scaffold 1 and 2 as selective cardiac myosin ATPase activator, a series of urea derivatives have been synthesized to explore its structure activity relationship. …
Number of citations: 11 www.sciencedirect.com
RK Rej, T Das, S Hazra, S Nanda - Tetrahedron: Asymmetry, 2013 - Elsevier
… )phenoxy)-N-methyl-3-phenylpropan-1-amine 1 (fluoxetine) … (R)-3-(o-Tolyloxy)-N-methyl-3-phenylpropan-1-amine 3 (… (R)-3-(2-Methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine …
Number of citations: 41 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。